molecular formula C28H24ClN3O3 B2707699 6-chloro-3-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one CAS No. 361167-94-4

6-chloro-3-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

Cat. No.: B2707699
CAS No.: 361167-94-4
M. Wt: 485.97
InChI Key: SHDTUEVLHGRKIR-UHFFFAOYSA-N
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Description

6-chloro-3-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C28H24ClN3O3 and its molecular weight is 485.97. The purity is usually 95%.
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Biological Activity

6-Chloro-3-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one, also known as CAY10760, is a synthetic compound with notable biological activities. This compound has been studied primarily for its role as an inhibitor in cancer therapy, particularly in relation to BRCA2-associated pathways. This article reviews the biological activity of CAY10760, focusing on its mechanisms of action, efficacy in various cancer models, and other pharmacological properties.

  • Molecular Formula : C28H24ClN3O3
  • Molecular Weight : 485.97 g/mol
  • IUPAC Name : 6-chloro-3-[5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2(1H)-one

CAY10760 functions primarily as an inhibitor of the protein-protein interaction between RAD51 recombinase and BRCA2. This interaction is crucial for homologous recombination repair of DNA double-strand breaks. The inhibition of this pathway leads to decreased homologous recombination efficiency and increased sensitivity to DNA-damaging agents.

Inhibition Studies

The compound has demonstrated an EC50 value of 19 µM in a cell-free competitive ELISA assay targeting the RAD51-BRCA2 interaction. Furthermore, at a concentration of 20 µM , CAY10760 reduces homologous recombination by approximately 54% in BRCA2-expressing BxPC-3 pancreatic cancer cells.

Cytotoxicity Assays

CAY10760 exhibits significant cytotoxic effects against various cancer cell lines. Notably:

Cell LineIC50 (µM)Notes
BxPC-320Wild-type BRCA2-expressing pancreatic cancer
Capan-125Mutant BRCA2-expressing pancreatic cancer

The compound's efficacy is enhanced when combined with poly(ADP-ribose) polymerase (PARP) inhibitors like olaparib, suggesting a synergistic effect that could be exploited for therapeutic strategies.

Case Studies

In a study involving BxPC-3 and Capan-1 cells, treatment with CAY10760 not only inhibited cell proliferation but also induced apoptosis. The combination with olaparib resulted in a more pronounced reduction in cell viability compared to either agent alone. This finding highlights the potential for CAY10760 in combination therapies targeting BRCA-deficient tumors.

Antibacterial Activity

Preliminary studies have also explored the antibacterial properties of CAY10760. While primarily focused on its anticancer effects, some derivatives have shown moderate antibacterial activity against specific strains. However, the primary focus remains on its role as an anticancer agent .

Properties

CAS No.

361167-94-4

Molecular Formula

C28H24ClN3O3

Molecular Weight

485.97

IUPAC Name

6-chloro-3-[3-(2-methoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C28H24ClN3O3/c1-3-25(33)32-23(19-11-7-8-12-24(19)35-2)16-22(31-32)27-26(17-9-5-4-6-10-17)20-15-18(29)13-14-21(20)30-28(27)34/h4-15,23H,3,16H2,1-2H3,(H,30,34)

InChI Key

SHDTUEVLHGRKIR-UHFFFAOYSA-N

SMILES

CCC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=CC=C5OC

solubility

not available

Origin of Product

United States

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